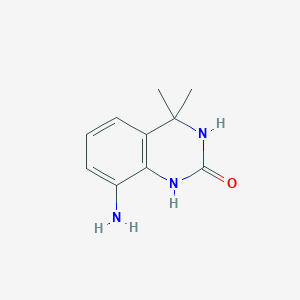

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

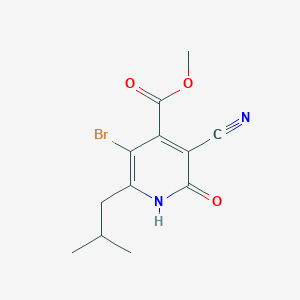

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one (8-ADQ) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a quinazolinone core, which can be synthesized from a variety of starting materials. 8-ADQ has been used in a variety of research projects, including as a potential therapeutic agent for cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment

A study focused on the metal chelating properties of 8-Hydroxyquinolines, which are related to 8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one, demonstrates their application in Alzheimer's disease treatment. The research highlighted the ability of these compounds to complex with transition metal ions, proposing their use for disaggregating metal-enriched amyloid plaques and reversing Alzheimer's disease phenotype in models. This suggests a potential pathway for neuroprotective and neuroregenerative effects, marking a significant step in Alzheimer's disease research (V. Kenche et al., 2013).

Antitumor Activity

Amino-substituted derivatives of similar compounds have been synthesized and evaluated for their antitumor activity. This research indicates the dependency of antitumor potency on the position of substitution on the compound nucleus, with certain amino derivatives showing significantly higher potency than the parent compound. This finding is critical for developing new anticancer drugs, emphasizing the compound's relevance in medicinal chemistry (S. M. Sami et al., 1995).

Corrosion Inhibition

Schiff bases derived from related compounds have been studied for their corrosion inhibition efficiency on mild steel in acidic environments. This application is crucial in materials science, particularly for protecting industrial equipment. The research findings underline the role of nitrogen in the inhibitor's structure in enhancing its efficiency, thus providing insights for designing new corrosion inhibitors with improved performance (D. Jamil et al., 2018).

Synthesis of Dihydroquinazolinones

The compound and its derivatives have been used as catalysts in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through one-pot, three-component reactions. This application highlights the compound's significance in facilitating efficient chemical syntheses, which is essential for pharmaceutical and chemical industries (K. Niknam et al., 2011).

Eigenschaften

IUPAC Name |

8-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)6-4-3-5-7(11)8(6)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUFCIWJGKEQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)N)NC(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2602134.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2602136.png)

![3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2602137.png)

![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)

![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)